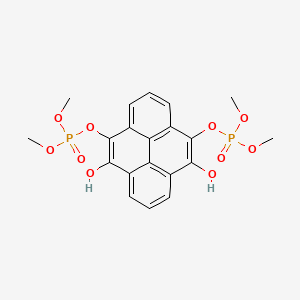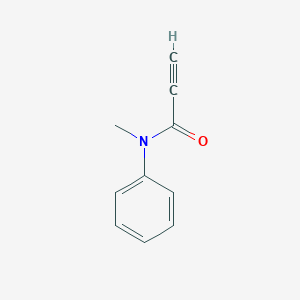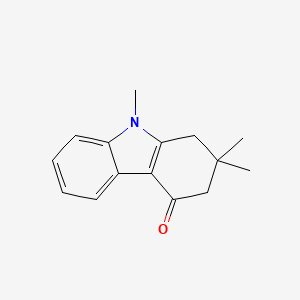
2,2,9-Trimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,9-Trimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,9-Trimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one typically involves the hydrogenation of carbazole derivatives. The process generally includes dissolving the carbazole in an alcohol or ester solvent, followed by hydrogenation using a suitable catalyst such as palladium or platinum. The reaction is usually carried out at room temperature to 80°C under atmospheric or low pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
2,2,9-Trimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-4,5-dione, while reduction can produce various hydro derivatives.
科学的研究の応用
2,2,9-Trimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for its interactions with serotonin receptors.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 2,2,9-Trimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one involves its interaction with various molecular targets and pathways. In medicinal chemistry, it is known to interact with serotonin receptors, which play a crucial role in mood regulation and other physiological processes. The compound’s structure allows it to fit into the receptor binding sites, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one: Another carbazole derivative with similar biological activities.
1,2,3,9-Tetrahydro-4H-carbazol-4-one: Known for its antimycobacterial activity.
6-Methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one: Used in the synthesis of various pharmaceutical compounds.
Uniqueness
2,2,9-Trimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl groups enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors more effectively.
特性
CAS番号 |
21785-47-7 |
|---|---|
分子式 |
C15H17NO |
分子量 |
227.30 g/mol |
IUPAC名 |
2,2,9-trimethyl-1,3-dihydrocarbazol-4-one |
InChI |
InChI=1S/C15H17NO/c1-15(2)8-12-14(13(17)9-15)10-6-4-5-7-11(10)16(12)3/h4-7H,8-9H2,1-3H3 |
InChIキー |
IMGIYQQMQVQLIN-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(C(=O)C1)C3=CC=CC=C3N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


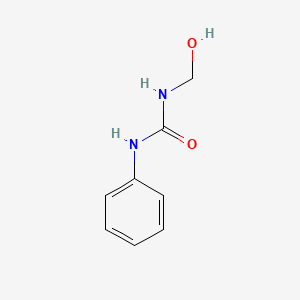



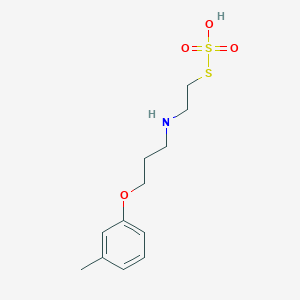
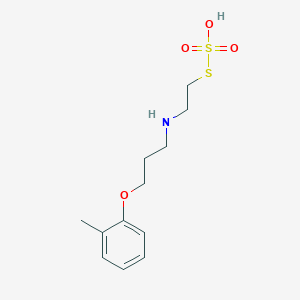
![1,4-benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]-](/img/structure/B14706823.png)
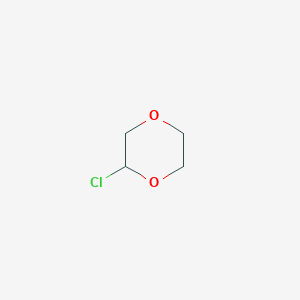
![2-[2-(Cyclohex-3-ene-1-carbonyloxy)ethylsulfanyl]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14706833.png)
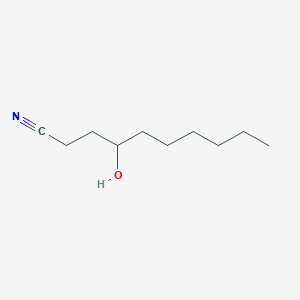
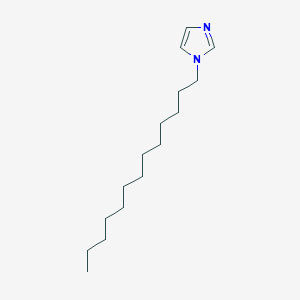
![6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine](/img/structure/B14706873.png)
